molecular formula C12H13ClO2 B15367248 3-(Benzyloxy)cyclobutanecarbonyl chloride CAS No. 1124175-26-3

3-(Benzyloxy)cyclobutanecarbonyl chloride

Cat. No.: B15367248
CAS No.: 1124175-26-3
M. Wt: 224.68 g/mol
InChI Key: BFGOIXZOJJRTJN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclobutanecarbonyl chloride is a versatile chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a cyclobutane ring, a scaffold known for its value in drug discovery due to its ability to improve pharmacokinetic properties, and a highly reactive acyl chloride group. The benzyloxy moiety serves as a common protecting group for alcohols, allowing for further functionalization. Acyl chlorides are key intermediates in the synthesis of ketones, amides, and esters. Specifically, research shows that cyclobutane-containing acyl chlorides can successfully participate in innovative visible-light photoredox cross-coupling reactions with alkyltrifluoroborates to generate ketones, a valuable transformation for C–C bond formation under mild conditions . The structural features of this reagent make it a valuable synthon for constructing more complex, cyclobutane-containing molecules for pharmaceutical research and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1124175-26-3

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

3-phenylmethoxycyclobutane-1-carbonyl chloride

InChI

InChI=1S/C12H13ClO2/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

BFGOIXZOJJRTJN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest structural analog referenced in available literature is 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride (CAS: 1303510-64-6, Molecular Formula: C₁₁H₁₃ClO₃S, Molar Mass: 260.74 g/mol) . Key distinctions include:

Property 3-(Benzyloxy)cyclobutanecarbonyl Chloride 3-(Benzyloxy)cyclobutane-1-sulfonyl Chloride
Functional Group Acyl chloride (COCl) Sulfonyl chloride (SO₂Cl)
Molecular Formula C₁₂H₁₁ClO₂ C₁₁H₁₃ClO₃S
Molar Mass 222.67 g/mol 260.74 g/mol
Reactivity Forms esters/amides Forms sulfonamides/sulfonate esters
Electrophilicity Moderate (acyl chloride typical) High (sulfonyl chloride typical)

The sulfonyl chloride analog exhibits higher electrophilicity due to the electron-withdrawing nature of the SO₂ group, enhancing its reactivity in substitution reactions. In contrast, the acyl chloride is more prone to hydrolysis but less reactive toward nucleophiles like amines compared to sulfonyl chlorides .

Stability and Handling

  • Acyl Chloride : Sensitive to moisture and prone to hydrolysis, requiring anhydrous conditions.
  • Sulfonyl Chloride : More thermally stable but still moisture-sensitive. Its sulfur-containing structure may necessitate specialized storage to prevent decomposition.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 3-(Benzyloxy)cyclobutanecarbonyl chloride, and how can reaction progress be monitored?

  • Methodological Answer :

  • Synthesis : Acyl chlorides are typically synthesized via chlorination of carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For 3-(Benzyloxy)cyclobutanecarboxylic acid, refluxing with SOCl₂ under anhydrous conditions (e.g., dry dichloromethane) is a common approach. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track consumption of the starting material. Confirm completion via disappearance of the carboxylic acid spot (Rf ~0.2–0.4 in ethyl acetate/hexane). Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical for final structural validation .

Q. What safety precautions and storage conditions are essential for handling this compound?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to potential irritation. Prevent electrostatic discharge by grounding equipment .
  • Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂). Store in a cool (<25°C), dry, and well-ventilated area. Avoid proximity to bases or nucleophiles (e.g., amines, alcohols) to prevent unintended reactions .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) for volatile derivatives.
  • Structure :
  • NMR : ¹H NMR to confirm benzyloxy (δ ~4.5–5.0 ppm for OCH₂Ph) and cyclobutane protons (δ ~2.0–3.5 ppm). ¹³C NMR for carbonyl (C=O, δ ~165–175 ppm).
  • MS : Electrospray ionization (ESI-MS) or electron impact (EI-MS) for molecular ion verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., ring-opening) during derivatization of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain low temperatures (0–5°C) during nucleophilic acyl substitutions (e.g., with amines) to suppress cyclobutane ring strain-induced side reactions.
  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize the acyl chloride intermediate. Add molecular sieves to scavenge water.
  • Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates reactions, reducing exposure time and by-product formation .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., unexpected NMR splitting patterns) in derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Re-examine reaction stoichiometry and workup (e.g., residual solvents like DMF can split peaks).
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify diastereomers or rotamers.
  • Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Q. What strategies mitigate the hydrolytic instability of this compound in aqueous-phase reactions?

  • Methodological Answer :

  • Microscale Techniques : Conduct reactions in anhydrous solvents (e.g., THF, acetonitrile) with controlled water activity.
  • In Situ Generation : Use polymer-supported reagents (e.g., PS-TBD as a base) to scavenge HCl and drive equilibria toward product formation.
  • Stabilization : Add stabilizers like hydroquinone (0.1 wt%) to inhibit radical-mediated decomposition .

Q. How does the steric environment of the cyclobutane ring influence regioselectivity in nucleophilic substitutions?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify electrophilic hotspots.
  • Experimental Probes : Synthesize analogs with substituents at different positions on the cyclobutane ring and compare reaction rates (kinetic studies).
  • X-ray Crystallography : Resolve crystal structures of intermediates to analyze bond angles and torsional strain .

Data Contradiction Analysis

  • Example Scenario : Discrepancies in MS data (e.g., higher-than-expected molecular weight).
    • Resolution :

Check for isotopic patterns (e.g., chlorine isotopes: ³⁵Cl/³⁷Cl).

Verify sample preparation (e.g., sodium adducts in ESI-MS).

Confirm purity via orthogonal methods (e.g., elemental analysis) .

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